1-Allyltheobromine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFHIKZOEZREBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948141 | |
| Record name | 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2530-99-6 | |
| Record name | 3,7-Dihydro-3,7-dimethyl-1-(2-propen-1-yl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyltheobromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyltheobromine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ALLYLTHEOBROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG7O04XYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Allyltheobromine and Its Derivatives
Established Synthetic Routes to 1-Allyltheobromine
The primary and most well-documented method for synthesizing this compound is through the N-alkylation of theobromine (B1682246). vulcanchem.com
Alkylation of Theobromine with Allyl Halides
The most common approach involves the reaction of theobromine with an allyl halide, such as allyl bromide, in the presence of a base. vulcanchem.comsmolecule.com This reaction specifically targets the N1 position of the theobromine core, leading to the formation of this compound. smolecule.com
The N-alkylation of theobromine with allyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wordpress.comlibretexts.org In this process, a base is used to deprotonate the nitrogen at the N1 position of the theobromine molecule, forming a nucleophilic enolate. wordpress.comlibretexts.org This enolate then attacks the electrophilic carbon of the allyl halide, displacing the halide and forming a new carbon-nitrogen bond. libretexts.org The reaction is predicted to occur via an SN2 pathway, particularly when using a polar aprotic solvent like dimethylformamide (DMF). wordpress.com
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Researchers have explored various parameters to optimize the process.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are commonly used. vulcanchem.comwordpress.com DMF can enhance yields in certain alkylation reactions. wordpress.com
Temperature: Reaction temperatures typically range from 60°C to 150°C. smolecule.comchemicalbook.com For instance, a procedure using sodium tert-butoxide in DMF involves stirring at 150°C for 12 hours, followed by another 12 hours at 100°C.
Base: Various bases are employed to facilitate the deprotonation of theobromine. These include potassium carbonate and sodium tert-butoxide. vulcanchem.comsmolecule.comchemicalbook.com The choice of base can influence the reaction's success, as some bases might compete with the desired nucleophilic attack. wordpress.com
Catalyst: Phase-transfer catalysts like tetrabutylammonium (B224687) bromide and benzyltriethylammonium chloride have been utilized to improve reaction rates and yields, especially in biphasic systems. smolecule.com
Stoichiometry: Precise control over the stoichiometry of the reactants is crucial to minimize side reactions, such as competing O-alkylation. vulcanchem.com
Below is a table summarizing various reported reaction conditions and their corresponding yields for the synthesis of this compound.
| Alkylating Agent | Solvent | Base/Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Allyl bromide | DMF | Potassium Carbonate | 80 | 12 | 68-72 | smolecule.com |
| Allyl bromide | DMF | Sodium tert-butoxide | 150 then 100 | 12 then 12 | 95 | chemicalbook.com |
| Allyl bromide | Biphasic water-toluene | Benzyltriethylammonium chloride | 80 | 8 | 88 | |
| Allyl bromide | Not specified | Tetrabutylammonium bromide | 120 (Microwave) | 0.75 | 89 | |
| Allyl bromide | Ionic liquid | Not specified | 50 | Not specified | 91 | smolecule.com |
N-Alkylation Mechanisms (e.g., SN2)
Exploration of Alternative Synthetic Strategies
Beyond the classical alkylation with allyl halides, researchers have investigated alternative methods to synthesize this compound, often focusing on greener and more efficient approaches. smolecule.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, achieving high yields. For example, a method using tetrabutylammonium bromide as a catalyst under microwave conditions resulted in an 89% yield in just 45 minutes.
Phase-Transfer Catalysis: This strategy, employing catalysts like benzyltriethylammonium chloride in a biphasic system, has been shown to achieve high yields (88%) but requires careful pH control.
Mechanochemical Synthesis: A solvent-free approach using high-speed ball milling has demonstrated remarkable efficiency, affording a 94% conversion in 20 minutes with 99% atom economy. smolecule.com
Ionic Liquid-Mediated Synthesis: Utilizing ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) can lead to high yields (91%) at moderate temperatures, with the added benefit of catalyst recyclability. smolecule.com
Palladium-Catalyzed Allylic Alkylation: While not explicitly detailed for this compound in the provided context, the Tsuji-Trost reaction is a powerful palladium-catalyzed method for forming C-N bonds via allylic alkylation, which could be a potential alternative strategy. wikipedia.org
Validation and Reproducibility of Synthesis
Ensuring the purity and correct structure of the synthesized this compound is critical for any subsequent research or application.
Spectroscopic Characterization for Purity and Structure Confirmation (e.g., NMR, HPLC)
A combination of spectroscopic and chromatographic techniques is employed to validate the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for confirming the structure of this compound. The chemical shifts and coupling constants of the protons on the allyl group and the methyl groups on the xanthine (B1682287) core provide definitive structural information. For instance, the characteristic signals for the allyl group appear around δ 6.05 (m, 1H), 5.35 (d, 1H), and 5.23 (d, 1H) ppm.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound. vulcanchem.com A typical method involves a C18 column with a mobile phase of methanol (B129727) and water, with detection at a specific wavelength (e.g., 272 nm). The retention time is a key parameter for identification. Purity is often expected to be ≥98% after purification.
Below is a table summarizing the key spectroscopic data for this compound.
| Technique | Parameters | Observed Signals/Results | Reference |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 6.05 (m, 1H, CH₂=CH–), 5.35 (d, J = 17.2 Hz, 1H), 5.23 (d, J = 10.4 Hz, 1H), 4.98 (s, 2H, N–CH₂–), 3.41 (s, 3H, N–CH₃), 3.22 (s, 3H, N–CH₃) | |
| HPLC | C18 column, 70:30 methanol:water, 1.0 mL/min | Retention time = 6.7 min | |
| UV-Vis | Not specified | λ = 272 nm |
Methodological Approaches for Ensuring Reproducibility
Ensuring the reproducibility of synthetic procedures for this compound is critical for reliable scientific research. Several key factors contribute to achieving consistent results.
Documentation and Protocol Adherence: Following detailed protocols from peer-reviewed scientific literature is fundamental. This includes strict adherence to specified reaction parameters such as solvent choice, temperature, reaction time, and stoichiometry of reactants and catalysts.
Reagent Purity and Handling: The purity of the starting materials is paramount. Utilizing commercially available theobromine with a certified purity of at least 98% is recommended. Similarly, the allyl bromide should be stored under inert conditions to prevent degradation and potential side reactions.
Analytical Validation: Comprehensive analytical techniques are necessary to confirm the identity and purity of the synthesized this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for structural confirmation and purity assessment, with a target purity of over 95%.
Replication and Benchmarking: To validate the reproducibility of a synthetic method, it is best practice to perform the synthesis in triplicate. The yields and spectral data from these replicate experiments should then be compared against the values reported in the established literature to ensure consistency.
This compound as a Precursor in Advanced Organic Synthesis
The chemical structure of this compound, featuring a reactive allyl group, makes it a valuable precursor in the field of advanced organic synthesis. This versatility allows for the creation of a wide range of more complex molecules.
Synthesis of Novel Fused Heterocyclic Compounds
A significant application of this compound is in the synthesis of novel fused heterocyclic compounds. smolecule.com The reactions of this compound with halogens, specifically bromine and iodine, have been studied and demonstrate the compound's utility in creating new molecular architectures. lookchem.com
The outcome of these halogenation reactions is highly dependent on the specific halogen used and the reaction conditions. smolecule.comlookchem.com For instance, reaction with bromine typically leads to electrophilic addition at the double bond of the allyl group. vulcanchem.com In contrast, the use of iodine can promote a cyclization reaction, resulting in the formation of oxazolopurines, a novel class of heterocyclic systems. vulcanchem.comlookchem.com This divergent reactivity highlights the synthetic potential of this compound for generating diverse heterocyclic structures. smolecule.com The development of such fused heterocyclic systems is an active area of research, as these compounds can possess unique biological activities. sioc-journal.cn
Derivatization for Pharmacological Probes
The modification of the this compound structure is a key strategy in the development of pharmacological probes. nih.gov These probes are essential tools for validating biomarkers and understanding the mechanisms of drug action. The allyl group provides a reactive handle for various chemical transformations, allowing for the introduction of different functional groups and the synthesis of a library of derivatives.
For example, the double bond in the allyl group can be subjected to oxidation or reduction. Oxidation with reagents like potassium permanganate (B83412) can cleave the allyl group, while catalytic hydrogenation can saturate the double bond to form 1-propyltheobromine. vulcanchem.com These modifications, along with other derivatization strategies, can alter the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its pharmacological profile. The resulting derivatives can then be used to investigate interactions with biological targets, such as adenosine (B11128) receptors or phosphodiesterases.
Chemical Reactivity and Transformation Pathways of 1 Allyltheobromine
Reactions Involving the Allyl Moiety
The presence of the double bond within the allyl group makes 1-Allyltheobromine susceptible to a range of addition and cycloaddition reactions. This section details key transformations involving this functional group.
This compound reacts with halogens such as bromine and iodine, with the specific outcome depending on the reaction conditions and the halogen used vulcanchem.comlookchem.comresearchgate.net. These reactions are pivotal for generating more complex fused heterocyclic systems.
Table 1: Halogenation Reactions of this compound
| Halogen | Conditions | Major Products | References |
| Bromine | Dichloromethane (B109758), 0°C | 1:1 Adduct at the allyl double bond (e.g., 1-(2,3-dibromopropyl)theobromine) | vulcanchem.comresearchgate.net |
| Iodine | Ethanol (B145695), reflux | Oxazolopurine derivatives | vulcanchem.comresearchgate.net |
Electrophilic addition of halogens, particularly bromine under specific conditions, leads to the formation of adducts across the allyl group's double bond vulcanchem.comresearchgate.net. For instance, treatment with bromine in dichloromethane at 0°C yields a 1:1 adduct, such as 1-(2,3-dibromopropyl)theobromine vulcanchem.comresearchgate.net. This reaction saturates the double bond, introducing two halogen atoms.
In contrast to simple addition, reactions with iodine can promote cyclization pathways. Treatment with iodine in ethanol under reflux conditions has been shown to yield oxazolopurine derivatives vulcanchem.comresearchgate.net. This transformation suggests an intramolecular cyclization event facilitated by the iodine, leading to novel fused heterocyclic systems.
The reactivity of this compound with halogens is not limited to simple adducts or specific cyclizations; it can also lead to the generation of more complex compounds lookchem.comresearchgate.net. The precise nature of these complex compounds depends on the interplay of reaction conditions, stoichiometry, and the specific halogen employed. Research has indicated that depending on the halogen and the initial theobromine (B1682246) derivative, a variety of adducts, oxazolopurines, or other complex structures can be formed lookchem.comresearchgate.net.
This compound can participate in 1,3-dipolar cycloaddition reactions, a significant pathway for constructing heterocyclic rings. These reactions involve the allyl group acting as a dipolarophile.
A notable application of 1,3-dipolar cycloaddition involves the reaction of this compound with nitrile oxides. This reaction leads to the synthesis of isoxazoline-theobromine hybrids researchgate.netmdpi.com. For example, the [2+3] cycloaddition of arylnitrile oxides to this compound has been employed to synthesize 1-[5-(3-Arylisoxazolin-2-yl)methyl]-3,7-dimethylxanthines researchgate.net. The regioselectivity of these cycloadditions, often yielding 3,5-disubstituted isoxazolines, is influenced by both steric and electronic factors researchgate.netmdpi.com.
Table 2: 1,3-Dipolar Cycloaddition Reactions of this compound
| Dipole (Nitrile Oxide) | Dipolarophile | Reaction Type | Product Type | References |
| Arylnitrile oxides | This compound | [2+3] Cycloaddition | 1-[5-(3-Arylisoxazolin-2-yl)methyl]-3,7-dimethylxanthines | researchgate.net |
| 2,4-Dichlorobenzonitrile oxide | This compound | [2+3] Cycloaddition | 7-{5-[3-(2,4-Dichlorophenyl)isoxazolin-2-yl]methyl}-1,3-dimethylxanthine | researchgate.net |
Compound List:
this compound
Theobromine
Allyl bromide
1-(2,3-dibromopropyl)theobromine
Oxazolopurine derivatives
Arylnitrile oxides
1-[5-(3-Arylisoxazolin-2-yl)methyl]-3,7-dimethylxanthines
2,4-Dichlorobenzonitrile oxide
7-{5-[3-(2,4-Dichlorophenyl)isoxazolin-2-yl]methyl}-1,3-dimethylxanthine
1-Propyltheobromine (via reduction of allyl moiety)
Theobromine-1-carboxylic acid (via oxidation of allyl moiety)
Cyclization Pathways (e.g., Oxazolopurines)
1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrile Oxides)
Reactions Involving the Purine (B94841) Core
The purine core of this compound, a bicyclic system comprising fused pyrimidine (B1678525) and imidazole (B134444) rings, possesses inherent sites for chemical modification. These include nitrogen atoms and carbon atoms within the aromatic system, as well as the carbonyl groups. The presence of the allyl substituent at N1 influences the electronic distribution and steric accessibility of these sites.
Oxidation Reactions
Oxidation reactions can lead to the formation of various oxidized derivatives of the purine system. For this compound, oxidation can potentially target different parts of the molecule. General chemical analyses indicate that this compound can be oxidized to form corresponding oxo derivatives . Furthermore, studies on related substituted xanthines suggest the possibility of oxidation at the C8 position of the purine ring, sometimes achieved through biocatalytic methods lookchem.com. Such oxidations can introduce oxygen functionalities, altering the electronic and structural characteristics of the purine scaffold. The specific outcome of oxidation is highly dependent on the oxidizing agent employed and the reaction conditions.
| Oxidizing Agent | Potential Site of Oxidation | General Outcome / Product Type | Reference |
| Potassium permanganate (B83412) (KMnO₄) | Purine core | Oxo derivatives | |
| Hydrogen peroxide (H₂O₂) | Purine core | Oxo derivatives | |
| Biocatalysts (as referenced for substituted xanthines) | C8 position | 8-Oxo derivatives | lookchem.com |
Reduction Reactions
Reduction reactions typically involve the addition of hydrogen or electrons to a molecule, often saturating double bonds or reducing functional groups. In the context of this compound, reduction reactions are noted to yield dihydro derivatives . The purine ring system, being aromatic, is generally stable, but specific conditions or catalysts can lead to partial saturation. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with agents like lithium aluminum hydride (LiAlH₄) are general methods that can be applied to heterocyclic systems, potentially affecting the purine core by reducing double bonds or carbonyl groups, leading to dihydro-purine structures . The precise nature of the dihydro derivative would depend on the regioselectivity and extent of the reduction.
| Reducing Agent | Potential Site of Reduction | General Outcome / Product Type | Reference |
| Catalytic hydrogenation (e.g., Pd/C) | Purine core | Dihydro derivatives | |
| Lithium aluminum hydride (LiAlH₄) | Purine core | Dihydro derivatives |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. While the synthesis of this compound itself involves the N-alkylation of theobromine with an allyl halide, which is a form of substitution at the N1 position vulcanchem.com, nucleophilic substitution can also potentially occur at various positions on the purine core. The purine ring system contains electrophilic centers, particularly at carbon atoms that can be activated or substituted. For instance, positions like C6 and C8 on the purine ring are known to undergo various substitution reactions under appropriate conditions uniroma1.itrsc.org. Nucleophilic substitution reactions can be used to introduce diverse functional groups onto the purine scaffold, thereby modifying its chemical and biological properties . Common reagents for such transformations include alkyl halides or acyl chlorides in the presence of a base like sodium hydride .
| Nucleophilic Reagent / Conditions | Potential Site of Substitution | General Outcome / Product Type | Reference |
| Alkyl halides (e.g., allyl bromide) with a base (e.g., K₂CO₃) | N1 position (synthesis) | N-alkylated purines | vulcanchem.com |
| Alkyl halides or acyl chlorides with a base (e.g., NaH) | Purine core (various positions) | Introduction of functional groups | |
| Metal-catalyzed cross-coupling (e.g., C8-H arylation) [general] | C8 position | Arylated purines | uniroma1.itrsc.org |
Compound Names Mentioned:
this compound
Theobromine
Purine
1-Allyl(methallyl)theobromine
1-Ethyltheobromine
1-Benzyltheobromine
1-Benzyl-8-morpholinoteobromine
Modulation of Adenosine (B11128) Receptors
Methylxanthines are widely recognized for their ability to antagonize adenosine receptors, a mechanism that underlies many of their physiological effects mdpi.comubi.ptnih.govresearchgate.net. Adenosine is an endogenous neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3 mdpi.comcvpharmacology.com. These receptors are involved in a diverse range of physiological processes, including neurotransmitter release, cardiovascular function, and central nervous system activity mdpi.comcvpharmacology.com.
Theoretical Considerations based on Methylxanthine Pharmacology
Theobromine, the precursor to this compound, is known to interact with adenosine receptors, particularly the A1 and A2A subtypes mdpi.comnih.gov. Studies suggest that theobromine can modulate synaptic transmission through A1 receptor antagonism and synaptic plasticity via A2A receptor antagonism, similar to caffeine mdpi.comnih.gov. Given this, it is theoretically posited that this compound, due to its structural similarity, may also interact with these receptors smolecule.com. Methylxanthines generally act as competitive antagonists, blocking adenosine binding and thereby influencing downstream signaling pathways, which can lead to increased release of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576) mdpi.comcvpharmacology.com. Adenosine receptor activation can either decrease (A1, A3) or increase (A2A, A2B) intracellular cyclic adenosine monophosphate (cAMP) levels, and methylxanthine antagonism disrupts these modulatory effects mdpi.comcvpharmacology.com.
Experimental Approaches to Adenosine Receptor Interaction Studies
While direct experimental data detailing the precise interactions of this compound with specific adenosine receptor subtypes is limited, comparative studies of methylxanthine derivatives provide insight. Research comparing structural alterations in xanthine (B1682287) compounds has indicated that modifications can significantly influence affinity and potency at adenosine receptors lookchem.comyoutube.comreddit.com. Specifically, one investigation suggests that this compound (referred to as DMAX or 3,7-dimethyl-1-allylxanthine) exhibits differential potency compared to caffeine. It is reported to be slightly less potent at A1 receptors, which are associated with cardiovascular stimulation, but notably 5 to 10 times more potent at A2 receptors, which are linked to central nervous system stimulation youtube.comreddit.com.
| Compound | Adenosine Receptor A1 Potency (vs. Caffeine) | Adenosine Receptor A2 Potency (vs. Caffeine) | Primary Mechanism |
| This compound | Weaker | 5-10 times stronger | Antagonism |
| Caffeine | Reference | Reference | Antagonism |
Phosphodiesterase Inhibition
Another key mechanism attributed to methylxanthines is the inhibition of phosphodiesterase (PDE) enzymes mdpi.comnih.govresearchgate.netwikipedia.orgnih.gov. PDEs are a family of enzymes responsible for hydrolyzing cyclic nucleotides, such as cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular second messenger levels mdpi.comnih.gov.
Specificity Towards Phosphodiesterase Isoforms
Methylxanthines, including theobromine, are known to inhibit various PDE isoforms mdpi.comnih.govwikipedia.orgnih.gov. Theobromine, for instance, acts as a PDE inhibitor, increasing intracellular cAMP levels nih.gov. However, its effect as a PDE inhibitor is considered minor compared to its antagonism of adenosine receptors wikipedia.org. Caffeine and theophylline are generally described as relatively weak competitive inhibitors of PDEs mdpi.com. While methylxanthines can act as nonselective inhibitors, with some showing particular activity against PDE4 mdpi.comnih.gov, specific data on the selectivity of this compound towards particular phosphodiesterase isoforms is not extensively detailed in available literature.
Consequences of Increased Intracellular cAMP Levels
The inhibition of phosphodiesterases by methylxanthines leads to an accumulation of intracellular cAMP mdpi.comnih.govnih.gov. This elevation in cAMP can trigger several physiological responses, including the relaxation of smooth muscles, leading to bronchodilation and vasodilation nih.govwikipedia.org. Furthermore, increased cAMP levels are implicated in central nervous system stimulation and cardiac stimulation nih.gov. In the context of neuronal function, the cAMP/CREB/BDNF pathway, which is influenced by PDE inhibition, plays a crucial role in learning and memory processes nih.gov.
Investigations into Stimulant Properties
Preliminary studies suggest that this compound possesses stimulant properties, potentially mirroring or even enhancing those of its parent compound, theobromine . This enhanced stimulant effect is hypothesized to stem from the presence of the allyl substitution . The compound is considered a central nervous system (CNS) stimulant, proposed to increase alertness and improve cognitive function, similar to caffeine lookchem.com. The mechanism underlying these stimulant effects is closely linked to its antagonism of adenosine receptors, particularly the A2 receptors nih.govyoutube.comreddit.com. As noted, this compound may be significantly more potent at A2 receptors than caffeine, suggesting a potentially stronger CNS stimulant profile with potentially reduced cardiovascular impact youtube.comreddit.com. It is also theorized to stimulate medullary and vagal centers, which can influence heart rate and respiratory functions .
Effects on Cancer Cell Lines
Neuroprotective Effects in Preclinical Models
Research into the neuroprotective capabilities of this compound is primarily inferred from studies on structurally similar xanthine derivatives. These investigations explore the compound's potential to mitigate neuronal damage, particularly under conditions of oxygen deprivation.
Studies in Hypoxic Conditions (e.g., Animal Models)
Studies involving xanthine derivatives have indicated potential benefits in models of hypoxia. For instance, certain related compounds have demonstrated the ability to prolong survival times in animal models subjected to anoxic hypoxia . Specifically, research has shown that compounds such as 2a-c and 4, which are derivatives within the xanthine class, prolonged the survival time of mice in anoxic hypoxia models researchgate.net. Additionally, compound 3 exhibited antihypoxic activity in a circulatory hypoxia model, evidenced by a statistically significant increase in survival time researchgate.net. Compound 4 also demonstrated efficacy in antagonizing glutamate-induced neurotoxicity in brain cell cultures, suggesting a protective role against excitotoxic damage researchgate.net.
| Compound(s) Studied | Model of Hypoxia/Insult | Observed Effect | Reference(s) |
| Xanthine derivatives (general) | Anoxic hypoxia (animal models) | Prolonged survival time | |
| Compounds 2a-c and 4 | Anoxic hypoxia (mice) | Prolonged survival time | researchgate.net |
| Compound 3 | Circulatory hypoxia (model) | Antihypoxic activity (increased survival time) | researchgate.net |
| Compound 4 | Glutamate-induced neurotoxicity | Antagonized neurotoxicity (0.3-3 µM) | researchgate.net |
Mechanisms Underlying Neuroprotection
The precise molecular mechanisms by which this compound might exert neuroprotective effects are not yet fully elucidated in published scientific literature smolecule.com. However, based on its structural similarity to theobromine, several potential mechanisms can be proposed. These include the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP can modulate various cellular signaling pathways that are crucial for neuronal survival and function patsnap.com.
Furthermore, this compound may act by blocking adenosine receptors smolecule.com. Adenosine receptors play significant roles in regulating neurotransmitter release and vascular function within the central nervous system . By blocking these receptors, this compound could potentially counter the inhibitory effects of adenosine, thereby promoting neuronal activity and resilience smolecule.compatsnap.com. Related compounds have also shown the ability to antagonize glutamate-induced neurotoxicity, a key pathway involved in neuronal damage during ischemic events researchgate.net.
| Proposed Mechanism | Description | Potential Outcome | Reference(s) |
| Phosphodiesterase (PDE) Inhibition | Increases intracellular cyclic AMP (cAMP) levels. | Enhanced cellular signaling pathways, smooth muscle relaxation. | patsnap.com |
| Adenosine Receptor Blockade | Blocks adenosine receptors, which regulate neurotransmitter release and vascular function. | Reduced inhibitory effects of adenosine, potentially increased alertness. | smolecule.compatsnap.com |
| Antagonism of Glutamate-Induced Excitotoxicity | Counteracts excitotoxicity, a major contributor to neuronal damage in conditions like stroke. (Observed in related compounds). | Protection against neuronal damage and cell death. | researchgate.net |
Vasodilatory Actions and Cardiovascular System Modulation
This compound has been indicated for use as a vasodilator, suggesting a role in improving blood flow and potentially reducing the workload on the heart lookchem.com. This vasodilatory action is consistent with the known cardiovascular effects of theobromine, its parent compound. Theobromine is recognized for its ability to widen blood vessels, which can lead to a reduction in blood pressure patsnap.comwikipedia.org. It also acts as a mild stimulant to the heart patsnap.comwikipedia.org.
The proposed mechanisms for these cardiovascular effects align with those suggested for neuroprotection. Inhibition of phosphodiesterase enzymes by this compound could lead to increased cAMP levels, promoting the relaxation of vascular smooth muscle and thus vasodilation patsnap.com. Additionally, the blockade of adenosine receptors, particularly A2A subtypes which are involved in mediating vasodilatory effects in the cardiovascular system, could contribute to its actions smolecule.compatsnap.commdpi.com. Historically, theobromine has been utilized for its ability to dilate coronary arteries nih.gov. Studies have shown that theobromine can dose-dependently increase heart rate and lower systolic blood pressure nih.gov.
| Cardiovascular Action | Description | Potential Impact | Reference(s) |
| Vasodilation | Widens blood vessels, improving blood flow. | Reduced strain on the heart, potential lowering of blood pressure. | patsnap.comlookchem.comwikipedia.org |
| Heart Stimulation | Acts as a mild stimulant to the heart. | Potential increase in cardiac output. | patsnap.comwikipedia.org |
| Phosphodiesterase (PDE) Inhibition | Increases intracellular cAMP levels, leading to smooth muscle relaxation. | Contributes to vasodilation. | patsnap.com |
| Adenosine Receptor Blockade | Modulates vascular function by blocking adenosine receptors. | Influences blood pressure regulation and vascular tone. | smolecule.compatsnap.commdpi.com |
Compound List:
this compound
Theobromine
Caffeine
Structure Activity Relationship Sar Studies of 1 Allyltheobromine
Impact of Allyl Substitution on Biological Potency and Selectivity
The introduction of an allyl group at the N1 position of the theobromine (B1682246) scaffold significantly modifies its biological activity, potency, and selectivity. The parent compound, theobromine (3,7-dimethylxanthine), lacks a substituent at the N1 position, which is considered a primary reason for its relatively weak antagonism at adenosine (B11128) receptors compared to other methylxanthines like caffeine (B1668208) (1,3,7-trimethylxanthine). nih.govmdpi.com General SAR principles for methylxanthines indicate that substitution at the N1 position is crucial for achieving high affinity and selectivity for adenosine receptors. smolecule.com
The allyl group (-CH₂-CH=CH₂), being an unsaturated olefinic group, imparts unique properties. Research on caffeine analogues has demonstrated that replacing the 1-methyl group with an allyl substituent has a pronounced effect on receptor selectivity. nih.gov Specifically, this substitution results in a 7- to 10-fold enhancement of potency at A2 adenosine receptors, with minimal impact on A1 receptor affinity. nih.gov This suggests that the N1-allyl substitution on the xanthine (B1682287) core preferentially increases affinity for A2 receptors. Given that 1-allyltheobromine introduces a substituent where theobromine has none, a significant enhancement of biological activity is anticipated. smolecule.com
Furthermore, the presence of the allyl group at the N1 position is suggested to enhance stimulant properties beyond those of theobromine. lookchem.com It is also speculated to be a key factor in potential anti-inflammatory and antitumor activities. lookchem.com The allyl moiety provides a reactive site for further chemical modifications, allowing for the synthesis of new derivatives with potentially tailored biological activities. mdpi.com Studies on related xanthine derivatives show that larger alkyl or olefinic groups at the N1 position, coupled with a smaller methyl group at N3, favor affinity and selectivity for the human A2B adenosine receptor subtype. nih.gov
Comparative SAR with Other Methylxanthine Derivatives (e.g., Caffeine, Theophylline (B1681296), 1-Methyltheobromine)
A comparative analysis of this compound with other methylxanthines highlights the significance of the substitution pattern on the xanthine ring.
Caffeine (1,3,7-trimethylxanthine): Caffeine is a non-selective antagonist of A1 and A2A adenosine receptors. nih.gov The replacement of its N1-methyl group with an allyl group enhances potency at A2 receptors. nih.gov Since this compound shares the N3 and N7 methyl groups with caffeine but has an N1-allyl group instead of a methyl group, it is predicted to exhibit a different selectivity profile, likely favoring A2 receptors more strongly than caffeine does.
Theophylline (1,3-dimethylxanthine): Theophylline, which lacks a methyl group at the N7 position, is also a non-selective adenosine antagonist. nih.gov Studies on N1- and N7-substituted derivatives have shown that N1-substituted theobromine compounds are often more potent inhibitors of certain enzymes, such as acetylcholinesterase (AChE), than their corresponding N7-substituted theophylline analogues. nih.gov This underscores the critical role of the substitution position in determining biological function.
Theobromine (3,7-dimethylxanthine): Theobromine's biological activity is significantly limited by the absence of a substituent at the N1 position. This is reflected in its very low affinity for adenosine receptors. For instance, the IC50 value for theobromine in blocking A2 subtype receptors is 2500 µM, which is markedly higher than that for theophylline (45 µM) and caffeine (98 µM). nih.gov The addition of the allyl group in this compound is therefore the most critical modification, expected to substantially increase its potency as an adenosine receptor antagonist over its parent compound.
1-Methyltheobromine (1,3,7-trimethylxanthine, i.e., Caffeine): 1-Methyltheobromine is identical to caffeine. The comparison here is between the N1-methyl group of caffeine and the N1-allyl group of this compound. As noted, substituting the methyl with an allyl group tends to increase A2 receptor potency. nih.gov
| Compound | N1-Substituent | N3-Substituent | N7-Substituent | Adenosine A2 Receptor Inhibition (IC50) |
|---|---|---|---|---|
| This compound | Allyl | Methyl | Methyl | Data not available; predicted to be potent |
| Caffeine | Methyl | Methyl | Methyl | 98 µM nih.gov |
| Theophylline | Methyl | Methyl | H | 45 µM nih.gov |
| Theobromine | H | Methyl | Methyl | 2500 µM nih.gov |
Influence of Structural Modifications on Target Binding and Enzyme Inhibition Profiles
The structural features of this compound, particularly the N1-allyl group, are pivotal in its interaction with biological targets like adenosine receptors and various enzymes.
Adenosine Receptor Binding: The primary mechanism of action for many methylxanthines is the blockade of adenosine receptors. frontiersin.org The N1 substituent is known to interact with a specific region of the receptor binding pocket. The size and nature of this substituent influence both affinity and selectivity. The presence of an allyl group at N1, as in this compound, is associated with enhanced potency at A2 adenosine receptors. nih.gov In a study on 8-phenylxanthine (B3062520) analogues, a larger alkyl or olefinic group at the N1 position, such as allyl, was found to favor affinity for the human A2B receptor. nih.gov
Enzyme Inhibition:
Phosphodiesterases (PDEs): Methylxanthines are known inhibitors of PDEs, an action that leads to increased intracellular levels of cyclic AMP (cAMP). frontiersin.org While specific data for this compound is limited, it is expected to retain this inhibitory activity, similar to theobromine. lookchem.com
Acetylcholinesterase (AChE): Research on N1-substituted theobromine derivatives has revealed potent AChE inhibition. In one study, theobromine derivatives with an alkylamino linker attached to a piperidine (B6355638) or pyrrolidine (B122466) at the N1 position showed IC50 values in the low nanomolar range for human AChE. nih.gov This highlights that the N1 position is a critical site for designing potent enzyme inhibitors. For instance, derivative 28 (an N1-substituted theobromine with a piperidine linker) showed an IC50 of 62 nM against human AChE. nih.gov
Kinases (EGFR, VEGFR-2): The N1 position of theobromine has been a key site for developing potent anticancer agents that target protein kinases. Several studies have synthesized N1-substituted theobromine derivatives that show significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). For example, a semisynthetic theobromine derivative, T-1-PCPA, inhibited EGFR with an IC50 of 25.35 nM. mdpi.com Another derivative, 15a , demonstrated potent VEGFR-2 inhibition with an IC50 of 0.239 µM. nih.gov These findings underscore the versatility of the N1 position for creating targeted enzyme inhibitors.
SAR Related to Specific Biological Responses
The structure of this compound and its derivatives directly correlates with specific biological outcomes.
Neurological Effects: The antagonism of adenosine receptors, particularly A2A, is linked to the stimulant effects of methylxanthines. The enhanced A2 receptor potency conferred by the N1-allyl group suggests that this compound could have pronounced stimulant and neuroprotective properties. nih.gov Furthermore, the development of potent N1-theobromine AChE inhibitors points to a potential therapeutic application in neurodegenerative conditions like Alzheimer's disease. nih.gov Studies on other 1-substituted-3,7-dimethylxanthines have also shown antihypoxic activity, suggesting a role in protecting the brain from oxygen deprivation. researchgate.net
Anticancer Activity: The SAR for anticancer effects is strongly linked to N1-substitutions that enable kinase inhibition. Theobromine derivatives with specific moieties at the N1 position have been designed to target receptors like EGFR and VEGFR-2, which are crucial for cancer cell growth and angiogenesis. nih.govnih.gov The ability of these compounds to induce apoptosis and inhibit cancer cell proliferation is directly tied to the structural features of the N1-substituent.
| Theobromine Derivative | Target Enzyme | Biological Response (IC50) | Reference |
|---|---|---|---|
| Derivative 28 (N1-piperidinoalkyl substituted) | Human Acetylcholinesterase (hAChE) | 62 nM | nih.gov |
| Derivative 30 (N1-pyrrolidinoalkyl substituted) | Human Acetylcholinesterase (hAChE) | 13 nM | nih.gov |
| T-1-PCPA (N1-(para-chloro)acetamide) | Epidermal Growth Factor Receptor (EGFR) | 25.35 nM | mdpi.com |
| Compound 15a (N1-substituted) | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | 0.239 µM | nih.gov |
Hepatotoxicity: Quantitative structure-toxicity relationship (QSTR) studies on N1-substituted theobromine derivatives have shown that increased lipophilicity of the N1-substituent positively correlates with hepatotoxicity. farmaciajournal.comfarmaciajournal.com This indicates that while the N1 position is key to enhancing therapeutic potency, the physicochemical properties of the substituent, such as lipophilicity, must be carefully balanced to avoid unwanted toxic effects.
Advanced Analytical Methodologies for 1 Allyltheobromine Research
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is particularly valuable for identifying the types and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of 1-Allyltheobromine, as reported in dimethyl sulfoxide-d₆ (DMSO-d₆), provides characteristic signals that confirm its structure.
| Proton Type | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Description |
| Allyl CH= | 6.05 ppm | m | - | Vinyl proton (double bond) |
| Allyl CH₂= | 5.35 ppm | d | 17.2 Hz | Terminal vinyl proton (CH₂) |
| Allyl =CH₂ | 5.23 ppm | d | 10.4 Hz | Terminal vinyl proton (=CH₂) |
| N-CH₂ (Allyl) | 4.98 ppm | s | - | Methylene protons attached to N1 |
| N-CH₃ (Theobromine) | 3.41 ppm | s | - | Methyl protons at N3 |
| N-CH₃ (Theobromine) | 3.22 ppm | s | - | Methyl protons at N7 |
Data adapted from .
Carbon Nuclear Magnetic Resonance (¹³C NMR) and 2D NMR: While ¹H NMR provides information about the hydrogen atoms, ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. ¹³C NMR spectra for this compound would show distinct signals for each unique carbon atom, including the carbonyl carbons, aromatic carbons of the purine (B94841) ring, the methyl carbons, and the carbons of the allyl group.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons, and between different atoms in the molecule. These techniques are essential for unambiguous structural assignment, particularly in complex molecules or when tautomeric forms might be present, which can complicate NMR analysis vulcanchem.com. Although detailed ¹³C and 2D NMR assignments for this compound are not extensively detailed in the readily available literature snippets, these methods are standard for full structural confirmation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a vibrational spectroscopic technique that identifies functional groups within a molecule by detecting the absorption of infrared radiation at specific frequencies. These absorptions correspond to the stretching and bending vibrations of chemical bonds.
The structure of this compound, featuring a purine ring system, two methyl groups, and an allyl substituent, is expected to exhibit characteristic IR absorption bands. Based on the functional groups present and general IR principles, the following absorptions are anticipated:
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Expected Significance for this compound |
| Carbonyl (C=O) | 1650–1730 | Indicates the presence of the xanthine (B1682287) core's amide carbonyls. researchgate.netmasterorganicchemistry.com |
| Alkene C=C Stretch | 1620–1680 | Confirms the double bond in the allyl group. mlsu.ac.in |
| Alkene C-H Stretch | 3010–3100 | Characteristic of sp² hybridized C-H bonds in the allyl group. mlsu.ac.in |
| Aromatic/Heteroaromatic C-H Stretch | 3000–3100 | Indicates C-H bonds on the purine ring. mlsu.ac.in |
| Aliphatic C-H Stretch | 2850–3000 | Associated with the N-CH₃ and N-CH₂ groups. mlsu.ac.in |
| C-N Stretch | 1000–1350 | Found in the purine ring and N-alkyl bonds. mlsu.ac.in |
| C-H Bending (Allyl) | 910, 990 (out-of-plane) | Characteristic of monosubstituted alkenes. mlsu.ac.in |
General IR absorption ranges are based on common organic functional groups researchgate.netmasterorganicchemistry.commlsu.ac.in. Specific assignments would be confirmed by experimental spectra.
IR spectroscopy serves as a valuable tool for confirming the presence of key functional groups and for fingerprint identification, allowing for the comparison of synthesized batches against a reference standard.
Computational Chemistry Approaches for Structure Prediction
Computational chemistry methods, particularly Density Functional Theory (DFT), play a significant role in predicting molecular structures, properties, and spectroscopic parameters. These theoretical calculations can complement experimental data, aid in the interpretation of spectra, and explore molecular behavior in silico.
Applications in this compound Research: DFT calculations can be employed to:
Predict Molecular Geometry: Optimize the three-dimensional structure of this compound, determining bond lengths, bond angles, and dihedral angles. This provides a theoretical model of the molecule's conformation.
Calculate Spectroscopic Properties:
NMR Chemical Shifts: Predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to aid in spectral assignment.
IR Vibrational Frequencies: Compute the vibrational modes of the molecule, generating a theoretical IR spectrum that can be correlated with experimental findings. This helps in assigning specific absorption bands to particular bond vibrations.
Explore Electronic Structure: Determine molecular orbital energies (HOMO/LUMO), charge distributions, and electrostatic potentials, which can offer insights into reactivity and potential intermolecular interactions.
Conformational Analysis: Investigate different stable conformations of the molecule and their relative energies.
Commonly used DFT functionals include hybrid functionals like B3LYP and long-range corrected functionals such as wB97XD plos.org. These computational approaches, when validated against experimental data, enhance the confidence in structural assignments and provide a deeper understanding of the molecule's characteristics.
| Computational Output | Significance for this compound Research |
| Optimized Molecular Geometry | Provides precise bond lengths, angles, and dihedral angles, essential for understanding steric and electronic properties. |
| Predicted ¹H NMR Chemical Shifts | Aids in the assignment of experimental ¹H NMR signals by comparing calculated and observed values, helping to confirm the position of substituents. |
| Predicted ¹³C NMR Chemical Shifts | Assists in the assignment of ¹³C NMR signals, crucial for identifying all carbon environments within the molecule. |
| Predicted IR Vibrational Frequencies | Generates a theoretical IR spectrum that can be correlated with experimental data, facilitating the identification of functional groups and confirming structural features. |
| Molecular Orbital Energies | Offers insights into the molecule's electronic properties, reactivity, and potential for interactions (e.g., HOMO for electron donation, LUMO for electron acceptance). |
| Charge Distribution | Helps in understanding the polarity of bonds and the distribution of electron density, influencing reactivity and intermolecular forces. |
| Conformational Analysis | Identifies the most stable spatial arrangements of the molecule, which can impact its physical properties and biological activity. |
Future Research Directions and Unexplored Avenues for 1 Allyltheobromine
Elucidating Undiscovered Biological Mechanisms
While 1-Allyltheobromine shares structural similarities with theobromine (B1682246), its specific biological targets and downstream effects are not well-defined. Future research should focus on identifying the precise molecular mechanisms through which it exerts its influence.
Enzyme Inhibition and Receptor Interactions: Like other methylxanthines, this compound is hypothesized to inhibit phosphodiesterases (PDEs), leading to increased intracellular cyclic AMP (cAMP) levels wikipedia.org. Further studies are needed to confirm and quantify this activity, as well as to investigate its affinity for various adenosine (B11128) receptor subtypes wikipedia.orgsmolecule.com. Understanding these interactions is crucial for predicting its physiological effects, such as potential bronchodilation or vasodilation .
Cellular Signaling Pathways: Beyond PDE inhibition and adenosine receptor blockade, this compound may modulate other cellular signaling pathways. Research could explore its impact on intracellular calcium levels, kinase activity, or other signal transduction cascades that are relevant to its potential stimulant or therapeutic properties.
Metabolic Pathways and Metabolite Activity: The metabolic fate of this compound in biological systems is largely unknown. Identifying its primary metabolites and assessing their individual biological activities is essential. For instance, understanding whether the allyl group is cleaved or modified and how these transformations affect its pharmacological profile will be critical pharmgkb.org.
Development of Novel Synthetic Analogues with Enhanced Specificity
The current understanding of this compound suggests potential therapeutic utility, but its specificity and efficacy could be improved through the design and synthesis of novel analogues.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to map how modifications to the this compound structure influence its biological activity. This could involve altering the allyl group (e.g., changing chain length, introducing unsaturation or branching) or modifying other positions on the purine (B94841) ring . Such studies aim to optimize potency, selectivity for specific targets, and pharmacokinetic properties. For example, comparing the effects of ethyl or benzyl (B1604629) substitutions at the N1 position could reveal insights into the role of the allyl group's reactivity .
Targeted Analogue Design: Based on initial findings regarding its mechanisms of action, analogues could be specifically designed to enhance PDE inhibition or adenosine receptor antagonism. For instance, introducing functional groups known to interact favorably with specific PDE isozymes or adenosine receptor binding pockets could lead to more potent and selective compounds smolecule.comresearchgate.net.
Exploration of Heterocyclic Derivatives: Previous research has explored reactions of this compound with halogens, leading to fused heterocyclic compounds like oxazolopurines smolecule.comlookchem.comresearchgate.net. Further investigation into these and other derivative classes could yield compounds with novel pharmacological profiles and potentially improved therapeutic indices smolecule.comlookchem.comresearchgate.net.
Comprehensive Pharmacological Profiling in Preclinical Models
A thorough characterization of this compound's pharmacological behavior in relevant preclinical models is a critical next step. This includes understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacodynamics.
Pharmacokinetic (PK) Studies: Detailed in vivo studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This would involve establishing its oral bioavailability, tissue distribution, metabolic pathways (identifying key enzymes and metabolites), and elimination half-life pharmgkb.orgnih.gov. Analytical techniques like LC-MS/MS are suitable for quantifying the compound and its metabolites in biological matrices .
Pharmacodynamic (PD) Studies: Establishing dose-response relationships in various preclinical models is essential. This would involve assessing its effects on relevant physiological parameters, such as cardiovascular function, central nervous system activity, and inflammatory markers, in cell cultures and animal models wikipedia.orgnih.gov.
Interspecies Comparisons: Understanding how this compound is metabolized and exerts its effects across different species is important for translational research. Comparing its PK/PD profiles in various animal models and relating these to human physiology will be crucial for assessing its therapeutic potential nih.gov.
Exploration of Synergistic Effects with Other Pharmacological Agents
Investigating the potential for this compound to enhance the effects of other drugs or to mitigate their side effects represents a significant research opportunity.
Combination Therapy Screening: Screening this compound in combination with established therapeutic agents for various conditions (e.g., respiratory diseases, cardiovascular disorders, neurological conditions) could reveal synergistic effects. This could lead to the development of more effective treatment regimens with lower individual drug doses nih.govnih.govelifesciences.org.
Mechanistic Basis of Synergy: If synergistic effects are observed, research should focus on understanding the underlying molecular mechanisms. This could involve investigating whether the combination enhances target engagement, modulates complementary pathways, or improves drug delivery or stability nih.govelifesciences.orgcabidigitallibrary.orgmdpi.com.
Mitigation of Side Effects: It is also possible that this compound could mitigate the adverse effects of other drugs, or vice versa. Exploring such interactions could lead to safer and better-tolerated combination therapies.
Application in Chemical Probe Development
The unique structural features and potential reactivity of this compound make it a candidate for development into a chemical probe, a tool used to study biological processes.
Target Identification and Validation: If this compound demonstrates specific target engagement, it could be modified to create fluorescently labeled or affinity-based probes. These probes could then be used to visualize target localization within cells, to isolate and identify interacting proteins, or to validate targets in biochemical assays nih.gov.
Development of Radiolabeled Analogues: Radiolabeling this compound or its analogues could facilitate in vivo imaging studies (e.g., PET or SPECT scans) to track its distribution and target engagement in living organisms, aiding in pharmacokinetic and pharmacodynamic assessments nih.gov.
Tool Compound for Biological Pathway Elucidation: As a compound with potential to modulate known methylxanthine pathways (PDE inhibition, adenosine receptor activity), this compound, or its more selective analogues, could serve as valuable tool compounds for dissecting the roles of these pathways in various cellular and physiological processes.
Q & A
Q. What are the established synthetic routes for 1-Allyltheobromine, and how can researchers validate their reproducibility?
- Methodological Answer : The synthesis of this compound typically involves alkylation of theobromine using allyl halides under basic conditions. To ensure reproducibility:
- Documentation : Follow protocols from peer-reviewed journals that detail reaction parameters (e.g., solvent, temperature, catalyst) and stoichiometry. Cross-validate with NMR and HPLC for purity (>95%) and structural confirmation .
- Reagent Validation : Use commercially available theobromine with certified purity (e.g., ≥98% by LC-MS) and allyl bromide stored under inert conditions to prevent degradation.
- Reproducibility Testing : Replicate synthesis in triplicate, comparing yields and spectral data against literature benchmarks. Discrepancies >5% warrant re-evaluation of reaction conditions or purification steps .
Q. What analytical techniques are recommended for characterizing this compound in biological matrices?
- Methodological Answer : For pharmacokinetic or metabolic studies:
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from plasma/tissue.
- Quantification : Employ LC-MS/MS with a deuterated internal standard (e.g., theobromine-d₃) to minimize matrix effects. Optimize collision energy and MRM transitions (e.g., m/z 223 → 180 for this compound).
- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), accuracy (85–115%), and precision (CV <15%) .
Q. How can researchers address solubility challenges of this compound in in vitro assays?
- Methodological Answer :
- Solvent Screening : Test DMSO, ethanol, or cyclodextrin-based carriers. Ensure final solvent concentration ≤0.1% to avoid cytotoxicity.
- Sonication/Heating : Use controlled sonication (30 min, 40°C) to enhance dissolution. Monitor stability via UV-Vis spectroscopy.
- Surfactant Addition : Incorporate non-ionic surfactants (e.g., Tween-80) at sub-CMC concentrations to improve aqueous solubility .
Advanced Research Questions
Q. How should researchers design dose-response studies to evaluate this compound’s adenosine receptor antagonism while minimizing off-target effects?
- Methodological Answer :
- Receptor Profiling : Use radioligand binding assays (e.g., [³H]ZM241385 for A₂A receptors) with 8–10 concentration points (1 nM–100 µM). Include positive controls (e.g., caffeine) and negative controls (vehicle-only).
- Selectivity Testing : Screen against related receptors (e.g., A₁, A₂B) using CHO-K1 cells transfected with human receptors. Apply Hill slope analysis to differentiate allosteric vs. competitive binding .
- Data Interpretation : Use the Cheng-Prusoff equation to calculate IC₅₀ values, correcting for ligand depletion. Address non-specific binding via parallel assays with excess cold ligand .
Q. What strategies are effective for reconciling contradictory data on this compound’s pharmacokinetic properties across species?
- Methodological Answer :
- Meta-Analysis Framework : Apply PRISMA guidelines to systematically review studies, excluding datasets with incomplete bioavailability documentation or non-validated assays .
- Interspecies Scaling : Use allometric principles (e.g., body surface area normalization) to predict human clearance from rodent data. Adjust for metabolic differences (e.g., CYP1A2 expression levels) .
- In Silico Modeling : Develop PBPK models (e.g., GastroPlus®) incorporating logP, pKa, and tissue partition coefficients. Validate against in vivo data using AIC/BIC criteria .
Q. How can researchers integrate omics approaches to elucidate this compound’s mechanism of action in neurodegenerative models?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on SH-SY5Y cells treated with this compound (10 µM, 24h). Use DESeq2 for differential expression analysis (FDR <0.05). Prioritize pathways via GSEA (e.g., cAMP signaling).
- Proteomics : Apply TMT labeling and LC-MS/MS to quantify phosphorylation changes in tau or α-synuclein. Confirm hits via Western blot .
- Multi-Omics Integration : Use WGCNA or MOFA to identify hub genes/proteins. Validate in CRISPR-edited cell lines (e.g., A₂A receptor KO) .
Methodological and Ethical Considerations
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer :
- Model Selection : Fit data to sigmoidal (4PL) or biphasic models (e.g., bell-shaped) using GraphPad Prism. Compare AIC values to determine best fit.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude technical anomalies. Use robust regression for heteroscedastic data .
- Power Analysis : Predefine sample size (n ≥6/group) via G*Power to detect ≥1.5-fold changes with 80% power .
Q. How can researchers ensure ethical compliance when using this compound in animal models of cognitive enhancement?
- Methodological Answer :
- 3Rs Principle : Minimize animal use via cross-over designs. Replace invasive procedures with telemetry or behavioral tracking (e.g., Morris water maze).
- Dose Justification : Base doses on translational PK/PD models to avoid supra-physiological exposures. Include humane endpoints (e.g., >20% weight loss) .
- Transparency : Pre-register protocols on platforms like OSF and adhere to ARRIVE guidelines for reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
